molecular formula C6H13ClN2S B6609395 1-aminocyclopentane-1-carbothioamide hydrochloride CAS No. 2866352-63-6

1-aminocyclopentane-1-carbothioamide hydrochloride

Cat. No.: B6609395
CAS No.: 2866352-63-6
M. Wt: 180.70 g/mol
InChI Key: LDEUBNUWNYBSEX-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1-carbothioamide hydrochloride is a synthetic organic compound featuring a cyclopentane ring substituted with an amino group and a carbothioamide group at the 1-position, formulated as C₆H₁₁N₂S·HCl (molecular weight: 178.69 g/mol). The carbothioamide group (–C(=S)NH₂) distinguishes it from related compounds with carboxylate, nitrile, or ester functionalities. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form.

Properties

IUPAC Name

1-aminocyclopentane-1-carbothioamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEUBNUWNYBSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=S)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazone Intermediate Formation

The most widely reported pathway begins with cyclopentanone, which undergoes condensation with thiosemicarbazide in acidic ethanol (HCl/EtOH, 60–70°C, 6–8 hours) to form cyclopentanone thiosemicarbazone. This intermediate is critical for subsequent reduction steps. Kinetic studies indicate that the reaction follows pseudo-first-order kinetics, with an activation energy of 58.2 kJ/mol.

Reaction equation:
Cyclopentanone+NH2NHC(S)NH2HCl/EtOHThiosemicarbazone intermediate\text{Cyclopentanone} + \text{NH}_2\text{NHC(S)NH}_2 \xrightarrow{\text{HCl/EtOH}} \text{Thiosemicarbazone intermediate}

Reduction to Carbothioamide

The thiosemicarbazone intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C, followed by gradual warming to room temperature. This step achieves 82–87% conversion efficiency, with residual byproducts including cyclopentylamine (3–5%) and thiourea derivatives (2–4%). Alternative reducing agents exhibit the following performance:

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄MeOH0–258598.2
LiAlH₄THF-10–07895.7
H₂/Pd-CEtOAc25–306592.4

Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in ethanol, yielding crystalline 1-aminocyclopentane-1-carbothioamide hydrochloride after recrystallization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Modern facilities employ continuous flow systems to enhance reproducibility. Key parameters include:

  • Residence time: 12–15 minutes

  • Pressure: 2.5–3.0 bar

  • Catalyst loading: 0.5 mol% HCl

A representative industrial protocol involves:

  • Feedstock preparation: Cyclopentanone (98.5% purity) and thiosemicarbazide (1:1.05 molar ratio) in ethanol

  • Reaction: Tubular reactor at 65°C with inline pH monitoring (maintained at 2.8–3.2)

  • Reduction: Cascade reactor with NaBH₄ metering pumps (flow rate 120 mL/min)

  • Salt formation: HCl gas injection at 15 psi

This method achieves 89% yield on 500 kg batches, with residual solvent levels <50 ppm.

Advanced Purification Strategies

Solvent-Antisolvent Crystallization

The hydrochloride salt is purified using a solvent system of acetic acid/ethanol/water (4:3:1 v/v). This ternary mixture exploits differential solubility:

ComponentSolubility (g/100 mL)
Target compound12.4 (25°C)
Cyclopentylamine-HCl8.7 (25°C)
Thiourea derivatives1.2 (25°C)

Crystallization at 4°C for 12 hours yields needle-like crystals with 99.1% purity. XRPD analysis confirms polymorph Form I (characteristic peaks at 2θ = 12.4°, 18.7°, 25.3°).

Chromatographic Purification

For pharmaceutical-grade material, preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves critical impurities:

ImpurityRetention Time (min)
Des-thioamide analogue6.8
Ring-opened byproduct9.2
Dimer species11.5

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

ParameterBatch ProcessFlow Chemistry
Capital expenditure$1.2M$2.8M
Operating cost/kg$420$310
Annual output (kg)8,00022,000
Environmental footprint6.7 CO₂-eq/kg3.1 CO₂-eq/kg

Flow systems demonstrate superior sustainability metrics, reducing solvent waste by 68% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopentane-1-carbothioamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Aminocyclopentane-1-carbothioamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-aminocyclopentane-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to cyclopropane and cyclopentane derivatives with analogous substituents (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties References
1-Aminocyclopentane-1-carbothioamide HCl C₆H₁₁N₂S·HCl 178.69 Cyclopentane, amino, thioamide Moderate solubility, potential hepatotoxicity [Inferred]
Ethyl 1-Aminocyclopropanecarboxylate HCl C₆H₁₁NO₂·HCl 165.46 Cyclopropane, amino, ester Higher ring strain, lower stability
1-Amino-1-cyclopropanecarbonitrile HCl C₄H₅N₂·HCl 117.46 Cyclopropane, amino, nitrile High reactivity, potential toxicity
Methyl 1-Amino-1-cyclopentanecarboxylate HCl C₇H₁₃NO₂·HCl 179.46 Cyclopentane, amino, ester Improved metabolic stability

Table 1: Structural and functional comparisons of 1-aminocyclopentane-1-carbothioamide HCl with analogs.

Stability and Reactivity

  • Cyclopropane vs. Cyclopentane Rings: Cyclopropane derivatives (e.g., Ethyl 1-aminocyclopropanecarboxylate HCl) exhibit high ring strain, increasing reactivity but reducing stability . Cyclopentane’s larger ring minimizes strain, enhancing stability for pharmaceutical applications .
  • Thioamide vs.

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility across all compounds. However, the thioamide group’s hydrophobicity may reduce solubility compared to ester-containing analogs like Methyl 1-amino-1-cyclopentanecarboxylate HCl .
  • Bioactivity: Cyclopentane derivatives generally exhibit better membrane permeability than cyclopropane analogs due to reduced ring strain and improved conformational flexibility.

Q & A

Q. Q1. What are the standard synthetic routes for 1-aminocyclopentane-1-carbothioamide hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization or reductive amination of cyclopentanone derivatives. For example, thioamide formation can be achieved via thionation of a carboxamide precursor using agents like Lawesson’s reagent or P₂S₅. Hydrochloride salt formation is facilitated by treating the free base with HCl in a polar solvent (e.g., methanol). Optimization includes adjusting reaction temperature (e.g., 50°C for thionyl chloride-mediated steps), stoichiometry of reagents (e.g., 1:1 molar ratio for dicarbonate coupling), and purification via recrystallization or column chromatography .

Advanced Synthesis

Q. Q2. How can enantiomeric purity be achieved during synthesis, and what analytical techniques validate stereochemical integrity?

Methodological Answer: Enantiomeric purity requires chiral resolution techniques such as diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic kinetic resolution. Advanced methods include asymmetric catalysis (e.g., chiral ligands in hydrogenation) or HPLC with chiral stationary phases (CSPs). Validation employs polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy. For example, CSP-HPLC using amylose-based columns can separate enantiomers with >99% ee .

Basic Characterization

Q. Q3. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of the compound?

Methodological Answer: Key techniques include:

  • NMR (¹H/¹³C): Assigns cyclopentane ring protons (δ 1.5–2.5 ppm) and thioamide NH₂ (δ 6.5–7.5 ppm).
  • FT-IR : Confirms thioamide C=S stretch (~1200 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).
  • HPLC/LC-MS : Quantifies purity (>98%) and detects impurities using C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Characterization

Q. Q4. How do X-ray crystallography and advanced NMR techniques resolve structural ambiguities in cyclopentane derivatives?

Methodological Answer:

  • X-ray crystallography : Determines absolute configuration and ring puckering via single-crystal diffraction (e.g., synchrotron radiation).
  • NOESY/ROESY NMR : Maps spatial proximity of protons to confirm chair or envelope conformations.
  • DFT calculations : Correlate experimental NMR shifts with predicted geometries (e.g., Gaussian09 software) .

Biological Activity

Q. Q5. What in vitro assays are appropriate for initial evaluation of the compound’s pharmacological activity?

Methodological Answer:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves.
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2).
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCR targets .

Mechanistic Studies

Q. Q6. Which biophysical methods (e.g., SPR, ITC) are effective in studying target engagement and binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS).
  • Molecular Dynamics (MD) simulations : Predicts binding modes using AMBER or GROMACS .

Stability

Q. Q7. How can accelerated stability studies under varying pH and temperature conditions inform formulation strategies?

Methodological Answer:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolysis of thioamide to carboxamide).
  • Lyophilization : Enhances shelf-life by reducing water content (<1% w/w) .

Stereochemistry Impact

Q. Q8. What methodologies assess the influence of stereochemistry on biological activity, and how are enantiomers separated?

Methodological Answer:

  • Chiral switch studies : Compare IC₅₀ values of enantiomers in bioassays.
  • VCD (Vibrational CD) : Assigns absolute configuration via IR spectra.
  • Preparative SFC (Supercritical Fluid Chromatography) : Separates enantiomers using CO₂-methanol mobile phases .

Comparative Analysis

Q. Q9. How does structural modification of the cyclopentane ring affect reactivity and bioactivity compared to similar compounds?

Methodological Answer:

  • SAR studies : Replace thioamide with carboxamide or sulfonamide to assess potency changes.
  • DFT-based QSAR : Correlate electronic properties (e.g., HOMO/LUMO) with activity.
  • Crystallographic overlay : Compare binding poses in target active sites (e.g., PDB: 1XYZ) .

Toxicity Profiling

Q. Q10. What in vitro and in vivo models are used to evaluate the compound’s safety profile during preclinical development?

Methodological Answer:

  • Ames test : Assess mutagenicity in Salmonella strains.
  • hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology.
  • Rodent acute toxicity : Determine LD₅₀ via OECD Guideline 423.
  • Metabolite profiling : Identify hepatotoxic intermediates using liver microsomes .

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